Biotin-PEG12-TFP ester
Description
Historical Development of Biotinylation Reagents
The historical development of biotinylation reagents traces back to fundamental discoveries in vitamin biochemistry and the recognition of biotin's unique binding properties. In 1916, W. G. Bateman observed that diets high in raw egg whites caused toxic symptoms in various animal species, laying the groundwork for understanding biotin's biological significance. This observation led to subsequent investigations by scientists such as Margarete Boas and Helen Parsons, who by 1927 had documented the specific symptoms associated with what became known as "egg-white injury," including neurological dysfunction, hair loss, and dermatitis in experimental animals fed large quantities of egg whites.
The isolation and characterization of biotin as a distinct chemical entity occurred through the parallel efforts of multiple research groups in the 1930s. Fritz Kögl and Benno Tönnis achieved a breakthrough in 1936 with their documentation of crystallized biotin isolation from egg yolk, publishing their findings in a journal article titled "Darstellung von krystallisiertem biotin aus eigelb". Simultaneously, Hungarian scientist Paul Gyorgy was investigating the factor responsible for egg-white injury and successfully identified what he termed "Vitamin H" in 1939, with the H representing the German words for hair and skin. Additional research groups working independently isolated the same compound under different designations, including West and Wilson's identification of "co-enzyme R" following experiments with yeast and Rhizobium trifolii.
The recognition that these various compounds were identical led to the unified nomenclature of biotin by 1940, marking the beginning of systematic research into biotin's chemical properties and potential applications. György's continued research culminated in his 1941 publication demonstrating that egg-white injury resulted from biotin binding by avidin, establishing the fundamental biochemical interaction that would later become the foundation for biotinylation technology. The development of practical biotinylation reagents emerged from this understanding, with researchers recognizing the potential for exploiting the biotin-avidin interaction for analytical and preparative applications.
The evolution from basic biotin chemistry to sophisticated biotinylation reagents involved systematic improvements in chemical stability, selectivity, and ease of use. Early biotinylation attempts utilized simple biotin derivatives, but limitations in stability and reactivity prompted the development of activated ester forms. N-hydroxysuccinimide esters of biotin emerged as popular biotinylation reagents due to their efficient reaction with primary amino groups and the formation of stable amide bonds. However, the susceptibility of N-hydroxysuccinimide esters to hydrolysis, particularly under basic conditions, necessitated further innovations in biotinylation chemistry.
| Historical Milestone | Year | Key Discovery | Significance |
|---|---|---|---|
| Initial Observation | 1916 | Egg-white toxicity documented | Foundation for biotin research |
| Symptom Characterization | 1927 | "Egg-white injury" defined | Clinical manifestations established |
| Biotin Isolation | 1936 | Crystallized biotin from egg yolk | Chemical entity identified |
| Vitamin H Identification | 1939 | Hair and skin factor characterized | Biological function recognized |
| Unified Nomenclature | 1940 | Biotin term standardized | Scientific consensus achieved |
| Avidin Mechanism | 1941 | Biotin-avidin interaction explained | Biochemical basis established |
Role of PEG Spacers in Molecular Conjugation
Polyethylene glycol spacers play a fundamental role in enhancing the performance characteristics of biotinylation reagents and other molecular conjugation systems. The incorporation of polyethylene glycol units into biotinylation reagents addresses several critical limitations observed with conventional alkyl-chain spacers, including poor water solubility, increased aggregation tendencies, and limited flexibility. The hydrophilic nature of polyethylene glycol inherently improves the water solubility of both the biotinylation reagent itself and the resulting conjugated molecules, eliminating the need for organic solvents in many applications and reducing the potential for protein denaturation.
The flexible chain structure of polyethylene glycol spacers provides significant advantages in terms of steric accessibility and binding kinetics. Unlike rigid alkyl or aryl spacers, polyethylene glycol chains exhibit high flexibility, reducing steric hindrance and allowing for more efficient binding interactions between the biotin moiety and its target proteins. This enhanced flexibility translates to improved kinetics in assays requiring biotin-avidin interactions and reduced background signals in detection systems. Research has demonstrated that polyethylene glycol-modified surfaces show greater availability for polar reactions and exhibit superior performance in aqueous buffer systems.
The biocompatibility characteristics of polyethylene glycol spacers represent another crucial advantage in biotinylation applications. Polyethylene glycol exhibits non-toxic and non-immunogenic properties, ensuring that it does not interfere with cellular functions or induce unwanted immune responses. This biocompatibility extends to both the original form of excess reagent and the conjugated product, making polyethylene glycol-containing biotinylation reagents suitable for a wide range of biological applications, including those involving live cells or in vivo systems.
The versatility in spacer arm length represents a key feature of polyethylene glycol-based systems. The length of polyethylene glycol spacers can be precisely controlled from very short to extremely long configurations, allowing researchers to optimize conjugate characteristics based on specific application requirements. This adjustable length capability enables fine-tuning of molecular weight, hydrophilicity, and spatial relationships between functional groups. In biotinylation applications, the ability to vary spacer arm length allows for optimization of biotin accessibility while maintaining the beneficial solubility and stability characteristics imparted by the polyethylene glycol component.
Experimental evidence supporting the advantages of polyethylene glycol spacers has been documented in comparative studies with traditional biotinylation reagents. Research has shown that antibodies labeled with polyethylene glycol-containing biotin reagents retain superior solubility characteristics and exhibit less aggregation during long-term storage compared to those labeled with non-polyethylene glycol counterparts. These findings highlight the practical benefits of polyethylene glycol incorporation in biotinylation chemistry and support the continued development of polyethylene glycol-enhanced reagents.
| PEG Spacer Benefit | Mechanism | Application Impact |
|---|---|---|
| Enhanced Water Solubility | Hydrophilic glycol units | Eliminates organic solvent requirements |
| Reduced Aggregation | Steric stabilization | Improved long-term storage stability |
| Increased Flexibility | Chain mobility | Enhanced binding kinetics and accessibility |
| Biocompatibility | Non-toxic, non-immunogenic | Suitable for biological applications |
| Adjustable Length | Precise molecular design | Customizable conjugate properties |
| Reduced Background | Polar surface interactions | Improved assay sensitivity |
Emergence of Tetrafluorophenyl Esters in Bioconjugation
Tetrafluorophenyl esters have emerged as superior alternatives to traditional N-hydroxysuccinimide esters in bioconjugation chemistry, offering enhanced stability and expanded operational parameters for biotinylation and other labeling applications. The development of tetrafluorophenyl ester chemistry was driven by the limitations observed with N-hydroxysuccinimide esters, particularly their susceptibility to hydrolysis under basic conditions and their relatively short half-life in aqueous solutions. Tetrafluorophenyl esters address these limitations through the electron-withdrawing effects of the four fluorine atoms, which stabilize the ester bond and reduce the rate of spontaneous hydrolysis.
The stability advantages of tetrafluorophenyl esters have been quantitatively demonstrated through systematic hydrolysis studies comparing their performance to N-hydroxysuccinimide esters under various pH conditions. Research has shown that tetrafluorophenyl esters maintain stability for several hours at basic pH levels, far outlasting their succinimidyl counterparts. Specific kinetic studies have revealed that tetrafluorophenyl-terminated surfaces exhibit approximately ten-fold longer half-lives at pH 10 compared to N-hydroxysuccinimide surfaces, with half-reaction times of 330 minutes versus 39 minutes, respectively. This enhanced stability becomes even more pronounced at lower pH values, with the stability difference reaching 8.5-fold at pH 10, 3.0-fold at pH 8, and 1.9-fold at pH 7.
The hydrophobic characteristics of tetrafluorophenyl esters provide additional benefits in bioconjugation applications beyond their stability advantages. The presence of four fluorine atoms increases the hydrophobicity of the reactive group, as demonstrated by contact angle measurements showing tetrafluorophenyl-terminated surfaces exhibiting contact angles of 66.8±1.8° compared to 52.5±2.0° for N-hydroxysuccinimide surfaces. This increased hydrophobicity translates to practical advantages in array-based applications, including reduced background fluorescence and smaller spot sizes, which enable the fabrication of higher-density arrays.
The operational flexibility provided by tetrafluorophenyl esters has significant implications for biotinylation protocols and experimental design. The extended stability under basic conditions allows for longer reaction times and higher pH values, potentially improving biotinylation efficiency and enabling applications that were previously challenging with N-hydroxysuccinimide esters. Research has demonstrated that biotinylation reactions performed at pH 10 using tetrafluorophenyl esters result in five-fold greater surface density of conjugated molecules compared to N-hydroxysuccinimide analogs.
The mechanistic basis for tetrafluorophenyl ester superiority lies in the electronic effects of the fluorine substituents. The highly electronegative fluorine atoms withdraw electron density from the phenyl ring, making the carbonyl carbon more electrophilic and paradoxically more stable toward nucleophilic attack by water molecules. This electronic stabilization allows tetrafluorophenyl esters to maintain reactivity toward primary amines while resisting hydrolysis, providing a wider operational window for biotinylation reactions.
| Comparison Parameter | TFP Esters | NHS Esters | Improvement Factor |
|---|---|---|---|
| Half-life at pH 7 | 770 minutes | 407 minutes | 1.9x |
| Half-life at pH 8 | 533 minutes | 178 minutes | 3.0x |
| Half-life at pH 10 | 330 minutes | 39 minutes | 8.5x |
| Contact Angle | 66.8° ± 1.8° | 52.5° ± 2.0° | 1.3x |
| Surface Density at pH 10 | 4.12 × 10¹² molecules/cm² | 1.75 × 10¹² molecules/cm² | 2.4x |
| Background Fluorescence Reduction | 18-35% decrease | Baseline | Variable |
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H69F4N3O16S/c44-33-31-34(45)40(47)42(39(33)46)66-38(52)5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-30-65-28-26-63-24-22-61-20-18-59-16-14-57-12-10-55-8-6-48-37(51)4-2-1-3-36-41-35(32-67-36)49-43(53)50-41/h31,35-36,41H,1-30,32H2,(H,48,51)(H2,49,50,53)/t35-,36-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTIPJSYUMZZNU-XRBIJUOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H69F4N3O16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Conjugation Strategy
The synthesis involves two sequential reactions:
-
Biotin-PEG12 Synthesis :
-
TFP Esterification :
Table 1: Key Reaction Parameters for TFP Ester Synthesis
| Parameter | Conditions |
|---|---|
| Solvent | Anhydrous DCM or DMF |
| Coupling Agent | DIC or EDC (1.2 equiv) |
| Catalyst | DMAP (0.1 equiv) |
| Reaction Time | 12–24 hours at 25°C |
| Yield | 85–92% after purification |
Reaction Optimization and Challenges
pH and Buffer Compatibility
TFP esters require a narrow pH range (7.5–8.5) for optimal reactivity, avoiding competition from hydrolysis. Common buffers include:
Table 2: Hydrolysis Stability of TFP vs. NHS Esters
| Condition | TFP Ester Half-Life | NHS Ester Half-Life |
|---|---|---|
| pH 7.0, 4°C | >24 hours | 4–6 hours |
| pH 8.5, 25°C | 2–3 hours | <30 minutes |
TFP esters’ slower hydrolysis allows extended reaction windows, reducing reagent waste.
Solvent and Temperature Effects
-
Organic Solvents : Anhydrous DCM or DMF ensures high ester activation efficiency.
-
Aqueous Buffers : PEG12’s hydrophilicity enables direct conjugation in pH-adjusted buffers without organic cosolvents.
-
Temperature : Reactions proceed efficiently at 4–25°C, with colder temperatures favoring protein stability.
Industrial-Scale Production and Purification
Large-Scale Synthesis
Industrial protocols scale the stepwise conjugation process using:
Table 3: Industrial Purification Metrics
| Parameter | Performance Metric |
|---|---|
| Purity | >98% (HPLC) |
| Yield | 80–85% (post-lyophilization) |
| Residual Solvents | <50 ppm (GC-MS) |
Quality Control and Analytical Validation
Purity Assessment
Chemical Reactions Analysis
Reaction Mechanism: Nucleophilic Acyl Substitution
The TFP ester undergoes nucleophilic acyl substitution with primary amines (-NH₂) to form stable amide bonds. The reaction proceeds via attack of the amine nucleophile at the electrophilic carbonyl carbon of the TFP ester, followed by the release of 2,3,5,6-tetrafluorophenol (TFP-OH) as a leaving group .
Key Advantages Over NHS Esters :
- Slower Hydrolysis : TFP esters exhibit a hydrolysis half-life of ~10 hours at pH 7.5, compared to <1 hour for NHS esters under similar conditions .
- Higher Amine Reactivity : TFP esters react efficiently at pH 7.5–8.5, whereas NHS esters require a lower pH (6.0–7.5) .
Table 1: Optimal Reaction Parameters
| Parameter | TFP Ester | NHS Ester (Comparison) |
|---|---|---|
| pH Range | 7.5–8.5 | 6.0–7.5 |
| Buffer | Phosphate, HEPES | Phosphate, Borate |
| Temperature | 4–25°C | 4–25°C |
| Reaction Time | 1–4 hours | 30–60 minutes |
Critical Notes :
- Avoid primary amine-containing buffers (e.g., Tris) to prevent competition .
- Hydrolysis competes with amine reactivity, but the slower degradation of TFP esters allows extended reaction windows .
Table 2: Hydrolysis Half-Life Comparison
| Condition | TFP Ester Half-Life | NHS Ester Half-Life |
|---|---|---|
| pH 7.0, 0°C | >10 hours | 4–5 hours |
| pH 8.5, 25°C | ~2 hours | <10 minutes |
The enhanced stability of TFP esters minimizes reagent waste and improves labeling efficiency in aqueous environments .
Protein and Peptide Labeling
Biotin-PEG12-TFP ester is widely used for:
- Streptavidin-Avidin Systems : The biotin moiety binds irreversibly to streptavidin (Kd ~10⁻¹⁵ M), enabling applications in ELISA, pull-down assays, and microscopy .
- Reduced Aggregation : The PEG12 spacer minimizes steric hindrance and non-specific binding, enhancing solubility and target accessibility .
Surface Modification
In a study labeling extracellular vesicles (EVs), TFP esters enabled efficient surface-protein tagging without aggregation, achieving >95% labeling efficiency in phosphate buffer (pH 8.0) .
Table 3: Functional Comparison of Biotinylation Reagents
Key Insight : Longer PEG chains (e.g., PEG24) enhance solubility but may reduce reaction rates due to increased steric bulk .
Synthetic Considerations
The synthesis of this compound involves:
- Biotin Activation : Biotin is functionalized with a PEG12 spacer.
- TFP Esterification : The terminal carboxylate of PEG12 is activated with TFP using carbodiimide chemistry .
Yield : Typically >90% with HPLC purification .
Limitations and Mitigations
- pH Sensitivity : Reactions outside pH 7.5–8.5 result in suboptimal yields. Use precise buffering agents (e.g., HEPES) .
- Cost : TFP esters are more expensive than NHS analogs but offer superior performance in long-term assays .
This compound’s unique balance of stability and reactivity makes it indispensable in advanced bioconjugation workflows. Its applications span proteomics, diagnostics, and nanotechnology, driven by reliable amide bond formation and minimized hydrolysis-related losses .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Weight : 992.08 g/mol
- Chemical Formula : C₄₃H₆₉F₄N₃O₁₆S
- CAS Number : 2055105-33-2
- Purity : > 95%
- Solubility : Highly soluble in water due to the PEG spacer.
The TFP ester is particularly noted for its stability compared to NHS esters, making it suitable for a range of bioconjugation applications under physiological conditions .
Key Applications
-
Bioconjugation and Labeling
- This compound is extensively used for biotinylation, allowing for the covalent attachment of biotin to proteins, peptides, and nucleic acids. This process facilitates various downstream applications such as:
- Affinity Purification : Utilizing the strong interaction between biotin and avidin or streptavidin for purifying target biomolecules from complex mixtures .
- Immunoassays : Commonly employed in enzyme-linked immunosorbent assays (ELISA) and Western blotting to label antibodies without significantly affecting their biological activity .
- This compound is extensively used for biotinylation, allowing for the covalent attachment of biotin to proteins, peptides, and nucleic acids. This process facilitates various downstream applications such as:
-
Cell Surface Labeling
- The compound can be used for labeling cell surface proteins, which is critical in studies involving cell signaling and receptor interactions. For instance, in single extracellular vesicle analysis, this compound has been utilized to label proteins on the surface of extracellular vesicles (EVs), aiding in the detection of cancer biomarkers such as KRAS mutations .
- Supramolecular Chemistry
- Drug Delivery Systems
Case Study 1: Detection of Cancer Biomarkers
A study utilized this compound for labeling EVs derived from pancreatic cancer cell lines. The researchers found that this approach allowed for the effective identification of specific mutations (e.g., KRAS G12D) on the EV surface with high specificity and sensitivity, demonstrating its potential in early cancer detection methods .
Case Study 2: Enhanced Affinity Purification
In a comparative analysis of different biotinylation reagents, this compound was shown to provide superior solubility and reduced aggregation during protein purification processes. This study highlighted its advantages over traditional NHS esters, particularly in maintaining protein functionality post-labeling .
Data Table: Comparison of Biotinylation Reagents
| Reagent Type | Stability | Solubility | Reactivity with Amines | Applications |
|---|---|---|---|---|
| This compound | High | Excellent | Primary Amines | ELISA, Affinity Purification |
| NHS Ester | Moderate | Moderate | Primary & Secondary | General Bioconjugation |
| Maleimide | Low | Poor | Thiols | Protein Labeling |
Mechanism of Action
The mechanism of action of Biotin-PEG12-TFP ester involves the formation of a stable amide bond between the TFP ester and a primary amine. The TFP ester is highly reactive towards amines, allowing for efficient biotinylation of target molecules. The PEG spacer enhances the solubility and reduces steric hindrance, facilitating better interaction with the target molecule .
Comparison with Similar Compounds
Biotin-PEG-TFP Esters with Variable PEG Lengths
Key Differences :
Biotin-PEG Esters with Different Reactive Groups
Reactivity Comparison :
- TFP vs. NHS : TFP esters exhibit superior stability in aqueous buffers, enabling efficient conjugation at neutral pH, whereas NHS esters hydrolyze rapidly, limiting their use in prolonged reactions .
- TFP vs. PFP : PFP esters are less reactive than TFP but preferred in organic solvent-based reactions due to better solubility .
PEG-TFP Esters with Alternative Functional Groups
Functional Group Specificity :
Cost and Availability
| Compound | Price (USD) | Purity | Vendor |
|---|---|---|---|
| Biotin-PEG4-TFP ester | $639.66 | ≥95% | MedChemExpress (MCE) |
| This compound | $992.08 | ≥95% | MedChemExpress (MCE) |
| Biotin-PEG24-TFP ester | $1520.72 | ≥95% | MedChemExpress (MCE) |
Longer PEG chains (e.g., PEG24) are costlier due to increased synthetic steps and purification challenges .
Biological Activity
Biotin-PEG12-TFP ester is a specialized bioconjugation reagent that combines the properties of biotin with a polyethylene glycol (PEG) spacer and a tetrafluorophenyl (TFP) ester. This compound has garnered significant attention in molecular biology and biochemistry due to its unique ability to facilitate biotinylation, which enhances the functionality of various biomolecules. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
The biological activity of this compound primarily stems from its ability to form stable amide bonds with primary amines found in proteins and peptides. The TFP group acts as a reactive moiety, enabling efficient conjugation under physiological conditions. The reaction mechanism can be summarized as follows:
- Reaction with Amines : The TFP ester reacts with free primary amines (e.g., lysine residues) to form stable amide bonds.
- Stability : The resulting biotinylated product is resistant to biotinidase cleavage, preserving the biotin moiety in biological systems, which is crucial for in vivo applications.
- Hydrophilicity : The PEG spacer enhances solubility in aqueous environments, facilitating the use of biotinylated molecules in various biochemical assays.
Key Features and Advantages
| Feature | Description |
|---|---|
| Molecular Weight | 992.08 g/mol |
| CAS Number | 2055105-33-2 |
| Purity | >95% |
| Solubility | Highly soluble in water due to PEG spacer |
| Reactivity | High reactivity with primary amines at pH 7.5 - 8.5 |
| Stability | Resistant to hydrolysis compared to NHS esters |
The TFP ester's high reactivity and stability make it an excellent choice for various applications, including enzyme-linked immunosorbent assays (ELISA), affinity chromatography, and pull-down assays.
Applications in Research
This compound is extensively utilized in several research areas:
- Protein Labeling : Enables the covalent attachment of biotin to proteins without altering their biological activity, facilitating purification and detection.
- Drug Delivery Systems : Enhances the retention time of therapeutic agents by forming stable complexes with target proteins.
- Immunoassays : Utilized in ELISA for detecting specific proteins through avidin-biotin interactions.
Case Studies
-
Protein Purification Using this compound :
A study demonstrated that proteins labeled with this compound could be efficiently purified using streptavidin affinity chromatography. The binding efficiency was significantly higher than that observed with traditional NHS-biotin conjugates due to the increased stability of the biotin-protein complex . -
In Vivo Applications :
Researchers have explored the use of this compound for drug delivery systems where biotinylated drugs showed improved targeting and retention in tumor tissues compared to non-biotinylated counterparts. This was attributed to the strong binding affinity between biotin and streptavidin present on tumor-targeting nanoparticles . -
Mass Spectrometry Analysis :
The compound has been employed in mass spectrometry workflows for the direct detection of biotin-tagged peptides, demonstrating over a 20-fold improvement in sensitivity compared to conventional methods .
Q & A
Q. What is the molecular structure and key functional groups of Biotin-PEG12-TFP ester that influence its reactivity in bioconjugation?
this compound consists of three functional segments: a biotin moiety for streptavidin binding, a 12-unit polyethylene glycol (PEG) spacer for solubility and steric flexibility, and a tetrafluorophenyl (TFP) ester group for amine-reactive conjugation. The molecular formula is C43H69F4N3O16S (molecular weight: 941.09), with the TFP ester enabling efficient coupling to primary and secondary amines under mild conditions (pH 7–9) . The PEG12 spacer reduces steric hindrance and improves water solubility, critical for labeling biomolecules like proteins or nucleic acids .
Q. How does the reactivity of TFP ester compare to NHS ester in amine-based conjugation reactions?
TFP esters exhibit higher reactivity toward amines compared to NHS esters, particularly with secondary amines (e.g., in nucleic acids) and in aqueous environments. This is due to the electron-withdrawing fluorine atoms in the TFP group, which accelerate nucleophilic substitution. Reactions typically proceed at pH 7–9 without requiring alkaline conditions, reducing protein denaturation risks .
Q. What are the recommended storage conditions and solvent compatibility for maintaining this compound stability?
Store the compound at -20°C in a desiccated, dark environment to prevent hydrolysis and degradation. It is soluble in water, DMSO, and DMFA, but avoid repeated freeze-thaw cycles. Prepare fresh solutions for experiments to ensure optimal reactivity .
Advanced Research Questions
Q. How can researchers quantify conjugation efficiency of this compound to target proteins?
Conjugation efficiency can be assessed via:
- Mass spectrometry (MS): Detect mass shifts corresponding to PEG12-biotin addition.
- HPLC: Resolve conjugated vs. unconjugated species using size-exclusion or reverse-phase columns.
- Streptavidin-binding assays: Measure biotinylated protein levels using ELISA or fluorescence-based streptavidin probes . Include controls with unconjugated protein and excess biotin to validate specificity .
Q. What strategies mitigate hydrolysis of TFP ester groups during conjugation reactions?
Hydrolysis can be minimized by:
Q. How does PEG12 chain length impact the biological performance of biotinylated conjugates compared to shorter PEG spacers (e.g., PEG4)?
PEG12 provides enhanced solubility and reduced steric hindrance compared to shorter PEG chains, improving binding efficiency in sterically crowded environments (e.g., cell-surface labeling). For example, PEG12-linked biotin-streptavidin complexes show higher avidity in flow cytometry vs. PEG4 analogs. However, longer PEG chains may increase hydrodynamic radius, affecting cellular uptake kinetics .
Q. In multiplexed labeling experiments, what controls are essential to distinguish specific vs. nonspecific binding?
Critical controls include:
- Blocking controls: Pre-incubate samples with excess free biotin to saturate streptavidin-binding sites.
- Unconjugated primary antibody: Verify that signal requires biotin-streptavidin linkage.
- Competitor assays: Use non-biotinylated PEG12-TFP ester to assess nonspecific interactions. Document reagent purity (≥95%) and validate batch-to-batch consistency to minimize variability .
Methodological Best Practices
- Reproducibility: Follow guidelines for experimental reporting (e.g., Beilstein Journal standards), including detailed protocols for reaction conditions, purification steps, and analytical validation .
- Data interpretation: Use statistical tools (e.g., ANOVA for batch comparisons) and reference standard curves (e.g., p-nitrophenol assays for enzymatic activity) to ensure accuracy .
- Ethical compliance: Anonymize human-derived samples and disclose reagent sourcing in publications to meet ethical standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
